

A Head-to-Head Comparison of Novel Nicotinamide N-Methyltransferase (NNMT) Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JBSNF-000028 free base

Cat. No.: B12391307

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide N-methyltransferase (NNMT) has emerged as a critical therapeutic target for a spectrum of diseases, including metabolic disorders, oncology, and neurodegenerative conditions. This enzyme plays a pivotal role in cellular metabolism by catalyzing the methylation of nicotinamide, thereby influencing the cellular pools of S-adenosylmethionine (SAM) and nicotinamide adenine dinucleotide (NAD+).^[1] The development of potent and selective NNMT inhibitors is a key area of research for modulating these metabolic pathways. This guide provides a comprehensive, data-driven comparison of novel NNMT inhibitors to aid in the selection and application of these chemical probes.

Quantitative Performance of Novel NNMT Inhibitors

The following tables summarize the in vitro and cellular inhibitory activities of several recently developed NNMT inhibitors. It is important to exercise caution when directly comparing absolute values, as experimental conditions may vary between studies.

In Vitro Enzymatic Inhibition

Inhibitor	Type	Target Species	IC50 (μM)	Ki (nM)	Assay Conditions	Reference(s)
LL320	Bisubstrate	Human	-	1.6	SAHH-coupled fluorescence assay	[1]
II399	Bisubstrate	Human	-	5.9	SAHH-coupled fluorescence assay	[1][2]
II559	Bisubstrate	Human	-	1.2	Not Specified	[3]
II802	Bisubstrate	Human	-	1.6	Not Specified	[3]
NS1	Bisubstrate (Alkynyl)	Human	-	0.5	Not Specified	[4][5]
Compound 78	Bisubstrate	Human	1.41	-	Direct MNA production measurement	[6]
JBSNF-000088	Small Molecule	Not Specified	2.45	-	Not Specified	[1]
5-Amino-1MQ	Small Molecule (Nicotinamide Analog)	Human	1.2	-	50 μM SAM, 100 μM Nicotinamide	[1]
Azaindoline Carboxamide 38	Small Molecule	Not Specified	-	-	Uncompetitive with SAM, competitive	[7]

with
nicotinamid
e

Compound 1	Bisubstrate (Non-adenosyl)	Human	0.26	-	Not Specified	[8]
Compound 2	Small Molecule	Human	1.6	-	Not Specified	[8]
Compound 3	Small Molecule	Human	0.18	-	Not Specified	[8]

Cellular Inhibitory Activity

Inhibitor	Cell Line	IC50 (μM)	Assay Method	Reference(s)
II399	Not Specified	1.9 (48h treatment)	LC-MS based measurement of 1-MNA levels	[2][9]
II559	Clear Cell Renal Cancer Cells	~0.15	Not Specified	[3]
II802	Clear Cell Renal Cancer Cells	~0.15	Not Specified	[3]
Compound 78	HSC-2 Human Oral Cancer Cells	~10 (20% reduction in proliferation)	Cell proliferation assay	[6]

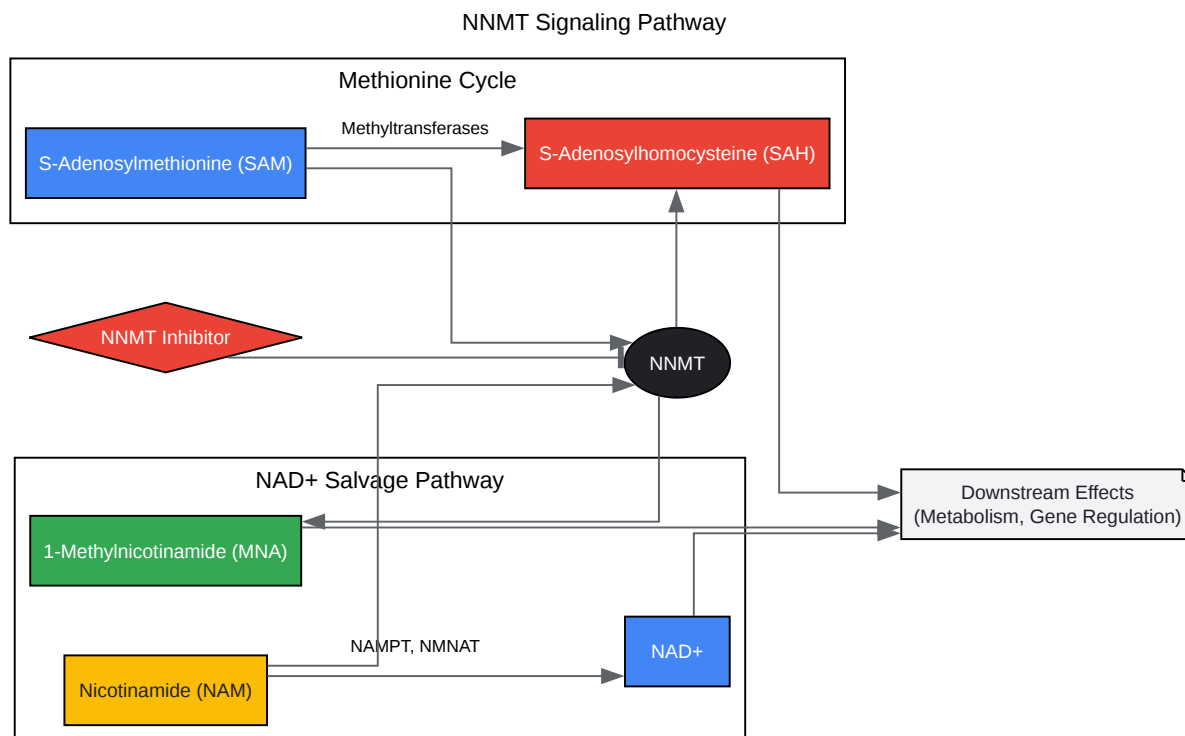
Selectivity of Novel NNMT Inhibitors

Selectivity is a critical parameter for a chemical probe to minimize off-target effects. The following table summarizes the selectivity profile of selected novel NNMT inhibitors against other S-adenosylmethionine (SAM)-dependent methyltransferases.

Inhibitor	Selectivity Profile	Reference(s)
LL320	>100-fold selective for NNMT over RNMT.	[1]
II399	>1,000-fold selective for NNMT over other methyltransferases including PNMT, INMT, G9a, SETD7, and PRMT1. Also showed higher selectivity than LL320.	[1] [2]
II559	>5,000-fold selective for NNMT over closely related methyltransferases.	[3]
II802	>5,000-fold selective for NNMT over closely related methyltransferases.	[3]
5-Amino-1MQ	High selectivity; did not inhibit related SAM-dependent methyltransferases.	[10]

Signaling Pathways and Experimental Workflows

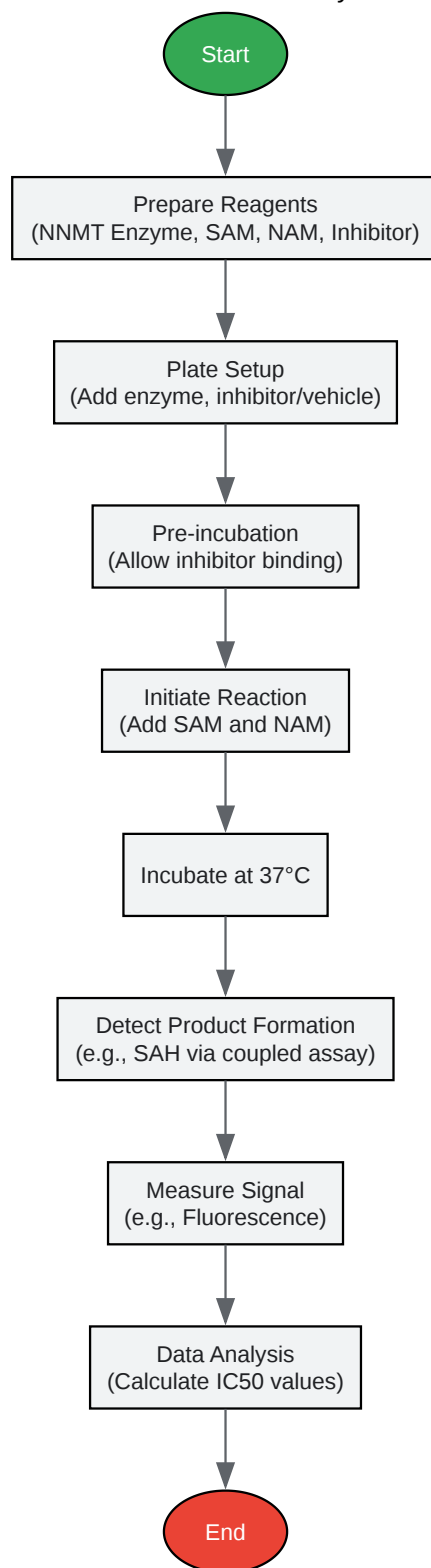
To understand the mechanism of action and the experimental approach to studying NNMT inhibitors, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.



[Click to download full resolution via product page](#)

Caption: The central role of NNMT in cellular metabolism.

In Vitro NNMT Inhibition Assay Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Unconventional SAM Analogues To Build Cell-Potent Bisubstrate Inhibitors for Nicotinamide N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Novel Nicotinamide N-Methyltransferase (NNMT) Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391307#head-to-head-comparison-of-novel-nnmt-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com